

# Experimental Validation of Fatigue Strength Models for CF53 Medium-Carbon Steel

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## Compound of Interest

Compound Name: CF53

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This guide provides an objective comparison of experimentally validated fatigue strength models applicable to **CF53**, a medium-carbon steel also designated as AISI 1055 or C55. The information is intended for researchers, scientists, and drug development professionals seeking to understand the fatigue behavior of this material for the design and analysis of components subjected to cyclic loading.

## Overview of CF53 and Fatigue Modeling

**CF53** is a medium-carbon steel offering a balance of strength and toughness, making it suitable for various engineering applications.[1] Predicting the fatigue life of components made from **CF53** is critical for ensuring structural integrity and reliability. Various models have been developed to predict fatigue life, ranging from empirical relationships based on mechanical properties to more complex models based on crack initiation and propagation theories. This guide focuses on the experimental validation of such models.

## Comparison of Fatigue Life Prediction Models

This section compares two distinct approaches to modeling the fatigue life of medium-carbon steels like **CF53**: a comprehensive model based on crack initiation and propagation, and empirical models for predicting the fatigue limit.

## Model 1: Combined Crack Initiation and Propagation Model

A study on medium-carbon steel with varying surface roughness provides a detailed, experimentally validated model for fatigue life estimation.<sup>[2]</sup> This model considers fatigue life as a combination of the crack initiation phase and the crack propagation phase.

- Crack Initiation Life: Predicted using the Tanaka-Mura model.
- Crack Propagation Life: Predicted using the Paris law.

The experimental validation of this combined model demonstrated a high degree of accuracy, with the maximum estimation error of the mean fatigue life being less than 16%.<sup>[2]</sup>

## Model 2: Empirical Models for Fatigue Limit Prediction

For high-cycle fatigue applications, the fatigue limit (the stress level below which an infinite number of load cycles can be applied without failure) is a key design parameter. Research on medium-carbon steels, including a grade with 0.55 wt% C (very similar to **CF53**), has yielded reliable empirical models for predicting the fatigue limit based on other mechanical properties.<sup>[3]</sup>

Two such linear models are:

- Based on Hardness (HV):  $FL = 1.54 * HV + 189$
- Based on Ultimate Tensile Strength (UTS):  $FL = 0.55 * UTS + 134$

These models showed good agreement between experimental and predicted fatigue limit values.<sup>[3]</sup>

## Quantitative Data Presentation

The following table summarizes the experimental data from the study on medium-carbon steel, which was used to validate the combined crack initiation and propagation model. The data illustrates the effect of surface roughness on fatigue life at different stress amplitudes.

Surface Roughness (Ra)	Stress Amplitude (MPa)	Mean Fatigue Life (Cycles)
0.4 $\mu\text{m}$	500	105,000
450	210,000	
400	450,000	
380	650,000	
0.8 $\mu\text{m}$	500	90,000
450	180,000	
400	350,000	
380	450,000	
1.6 $\mu\text{m}$	500	85,000
450	170,000	
400	330,000	
380	430,000	

## Experimental Protocols

The experimental data presented above was generated using the following methodology:

### 1. Specimen Preparation:

- Material: Medium-carbon steel.
- Specimens were machined to the required dimensions.
- Three groups of specimens were prepared with different average surface roughness (Ra): 0.4  $\mu\text{m}$ , 0.8  $\mu\text{m}$ , and 1.6  $\mu\text{m}$ , achieved through specific machining processes.

### 2. Fatigue Testing:

- A rotating bending fatigue testing machine was used.

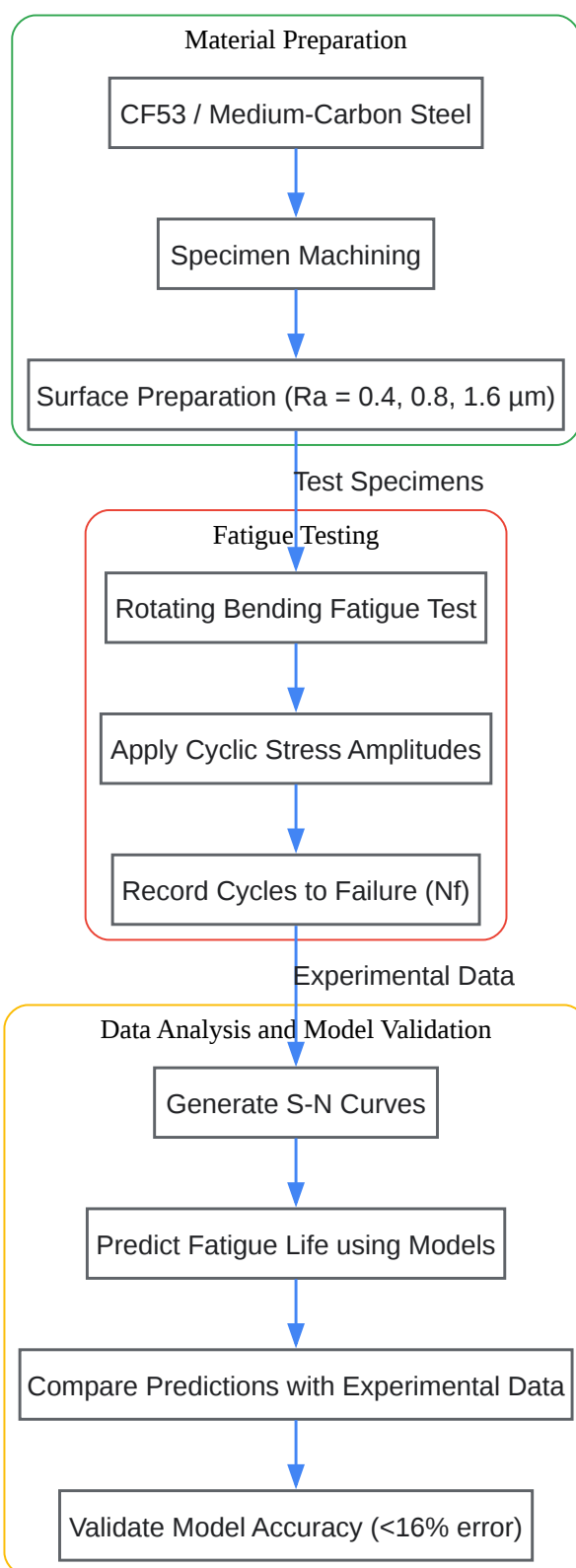
- Tests were conducted at various stress amplitudes.
- For each stress level and surface roughness, multiple specimens were tested to obtain a statistically significant mean fatigue life.
- The tests were run until specimen failure.

### 3. Data Analysis:

- The stress amplitude (S) and the number of cycles to failure (N) were recorded for each specimen.
- S-N curves were established for each group of specimens based on the mean fatigue life data.
- The experimental data was then used to validate the fatigue life prediction model.

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental validation of the fatigue strength models discussed.



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Caption: Workflow for experimental validation of fatigue models.

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## References

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